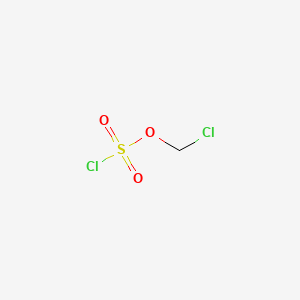
Chloromethyl chlorosulfate
Overview
Description
Chloromethyl chlorosulfate is a chlorinated sulfate ester with the chemical formula ClCH₂OSO₂Cl. It is a colorless, water-soluble liquid widely employed in various scientific research applications. This compound is known for its utility in organic synthesis, particularly as a chloromethylating agent.
Mechanism of Action
Target of Action
Chloromethyl chlorosulfate (CMCS) is primarily used as a reagent for chloromethylation . Its primary targets are molecules that can undergo nucleophilic substitution reactions, such as Fmoc-protected amino acids . These molecules play a crucial role in the synthesis of bioactive compounds, including pharmaceuticals .
Mode of Action
The mode of action of CMCS involves the insertion of sulfur trioxide (SO3) into the carbon-chlorine (C-Cl) bonds of dichloromethane (CH2Cl2) at room temperature . This reaction is slow but becomes rapid with the addition of catalytic quantities of trimethyl borate . The result is the formation of CMCS, a useful chloromethylating agent . CMCS can then react rapidly with anionic nucleophiles, such as halide or acetate ions .
Biochemical Pathways
The biochemical pathways affected by CMCS primarily involve the chloromethylation of target molecules . Chloromethylation is a chemical reaction that introduces a chloromethyl group (-CH2Cl) into a molecule . This reaction is a key step in the synthesis of many bioactive compounds .
Result of Action
The primary result of CMCS’s action is the chloromethylation of target molecules . This can lead to the formation of new compounds with altered properties, including increased bioactivity . For example, CMCS can be used to chloromethylate Fmoc-protected amino acids, which are used in the synthesis of peptides and proteins .
Action Environment
The action of CMCS can be influenced by various environmental factors. For instance, the reaction rate of CMCS with its targets can be significantly increased by the presence of a catalyst, such as trimethyl borate . Additionally, the reaction is performed in a specific solvent environment, which can also influence the reaction rate and the stability of CMCS .
Biochemical Analysis
Biochemical Properties
Chloromethyl chlorosulfate plays a significant role in biochemical reactions, particularly in the chloromethylation of organic moleculesThis interaction often involves nucleophilic attack by the negatively charged oxygen of another zwitterion, leading to the formation of chloromethylated products . The compound’s reactivity is enhanced in the presence of catalysts such as trimethyl borate .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can cause severe skin burns and eye damage upon contact . At the cellular level, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to alterations in cell function, potentially causing cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form equilibrating zwitterionic molecular complexes with other molecules. These complexes are activated towards nucleophilic attack at carbon by the negatively charged oxygen of another zwitterion . This mechanism facilitates the chloromethylation process, leading to the formation of chloromethylated products. Additionally, this compound can inhibit or activate enzymes, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under certain conditions but can degrade when exposed to moisture or high temperatures . Long-term exposure to this compound can lead to persistent cytotoxic effects, impacting cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can cause severe toxicity, including respiratory distress and organ damage . Threshold effects are observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P-450, leading to the formation of reactive intermediates . These intermediates can further react with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism is influenced by the presence of cofactors and other interacting molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its chemical properties, such as solubility and reactivity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and its interaction with cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl chlorosulfate can be synthesized by the reaction of liquid sulfur trioxide (SO₃) with dichloromethane (CH₂Cl₂) at room temperature. The process involves the insertion of SO₃ into the carbon-chlorine bonds of dichloromethane. This reaction is typically slow but can be accelerated by the addition of catalytic quantities of trimethyl borate. The product mixture primarily consists of this compound and methylene bis(chlorosulfate) in a ratio of approximately 2:1. The typical yields of this compound, isolated by distillation, are around 30-35% .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in a homogeneous liquid phase at low temperatures (around -45°C) to control the formation of transient products and improve yield. The use of phase-transfer catalysts can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl chlorosulfate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. It reacts rapidly with anionic nucleophiles such as halide or acetate ions in homogeneous solutions or two-phase systems using alkali-metal salts and phase-transfer catalysts .
Common Reagents and Conditions:
Nucleophilic Substitution: this compound reacts with halide ions (e.g., chloride, bromide) or acetate ions in the presence of tetrabutylammonium salts in acetonitrile or in a two-phase system with chloroform and water.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to nucleophilic substitution.
Major Products: The primary products formed from the reactions of this compound include chloromethylated derivatives and methylene bis(chlorosulfate). The reactivity order of this compound compared to similar compounds is as follows: methyl chlorosulfate > methylene bis(chlorosulfate) > this compound .
Scientific Research Applications
Chloromethyl chlorosulfate is utilized in a wide range of scientific research applications:
Organic Synthesis: It serves as a chloromethylating agent for the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biochemistry: The compound is used in the modification of biomolecules, such as the chloromethylation of amino acids.
Industrial Applications: this compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
- Methyl chlorosulfate
- Methylene bis(chlorosulfate)
- Chloromethyl chloroformate
Chloromethyl chlorosulfate stands out for its specific applications and the unique conditions under which it is synthesized and utilized.
Properties
IUPAC Name |
chloro(chlorosulfonyloxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2O3S/c2-1-6-7(3,4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBIHXWYDMFGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197991 | |
| Record name | Chloromethyl chlorosulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49715-04-0 | |
| Record name | Chloromethyl chlorosulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49715-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl chlorosulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049715040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloromethyl chlorosulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl chlorosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROMETHYL CHLOROSULPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N615783BNF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-{4-[(4-bromophenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B1222322.png)
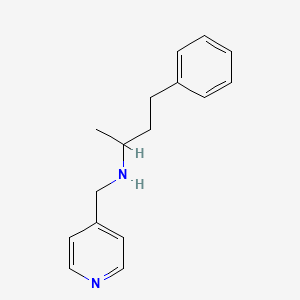
![2-[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B1222325.png)
![4-Phenoxy-1-[4-(2-pyridinyl)-1-piperazinyl]-1-butanone](/img/structure/B1222326.png)

![1-Butyl-2-[(5-phenyl-2-oxazolyl)methylthio]-5-benzimidazolesulfonamide](/img/structure/B1222328.png)
![1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide](/img/structure/B1222329.png)
![8-Methoxy-6-nitro-3-[oxo-(2-phenyl-4,5-dihydroimidazol-1-yl)methyl]-1-benzopyran-2-one](/img/structure/B1222333.png)
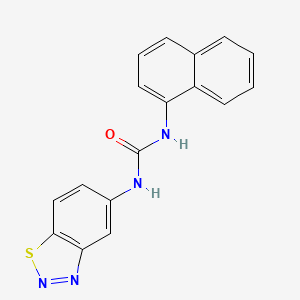
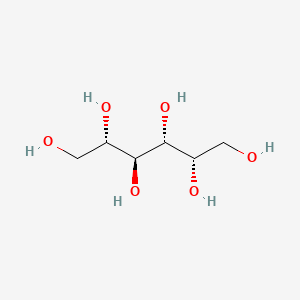
![N-[2-(diethylamino)ethyl]-2-iodobenzamide](/img/structure/B1222342.png)
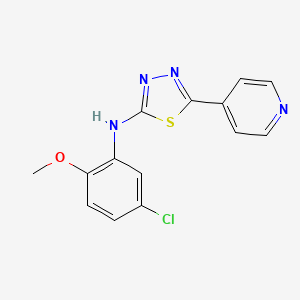
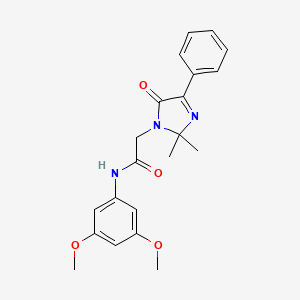
![2-[[5-(5-bromo-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B1222346.png)
